

# Glufosinate-Ammonium: A Technical Guide to its Effects on Non-Target Organisms

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## Compound of Interest

Compound Name: Glufosinate-Ammonium

Cat. No.: B1218520

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## Abstract

**Glufosinate-ammonium**, a broad-spectrum herbicide, is widely utilized in agriculture for weed management. Its primary mode of action is the inhibition of glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants, leading to a toxic accumulation of ammonia.<sup>[1][2]</sup> While effective in controlling unwanted vegetation, concerns persist regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific knowledge on the effects of **glufosinate-ammonium** on a range of non-target organisms, including soil microorganisms, aquatic life, terrestrial invertebrates, and mammals. It synthesizes quantitative toxicological data, details experimental methodologies for assessing its impact, and visualizes key pathways and workflows to support further research and risk assessment.

## Effects on Soil Microorganisms

Soil microorganisms are vital for maintaining soil health and nutrient cycling. The application of **glufosinate-ammonium** can influence their populations and activities.

### 1.1. Quantitative Data

Organism/Process	Endpoint	Concentration/Dose	Observation	Reference
Soil Bacteria	Population	450 g/ha	No significant long-term adverse effect; initial decrease followed by recovery.	[3][4]
Population	900 g/ha and 1800 g/ha	Significant reduction in population with slower recovery at higher doses.	[3]	
Nitrogen-fixing bacteria	900 g/ha (25 DAS)	26.12 CFU x 10 <sup>4</sup> /g of soil (2016)	[3]	
Phosphate-solubilizing bacteria	900 g/ha (25 DAS)	8.34 CFU x 10 <sup>4</sup> /g of soil (2016)	[3]	
Soil Enzyme Activity	Catalase, Phosphatase, Urease, Dehydrogenase	Low concentrations (2, 4, 6 L/ha)	Increased enzyme activity.	[5]
Catalase, Phosphatase, Urease, Dehydrogenase	High concentration (8 L/ha)	Inhibited enzyme activity.	[5]	
Earthworm (Eisenia fetida)	Acute Toxicity (LC50)	> 2000 mg/kg	Relatively low acute toxicity.	[6]
Sublethal Effects	Low concentrations	Significant reduction in weight, cocoons, and larvae.	[6]	

DAS: Days After Sowing; CFU: Colony-Forming Units

## 1.2. Experimental Protocol: Soil Microbial Community Toxicity Test (based on OPPTS 850.5100)

This protocol is designed to assess the impact of a test substance on soil microbial functions, specifically carbon and nitrogen transformation.

- **Test System:** A soil with a pH of 4 to 8, organic matter content between 1% and 8%, and a cation exchange capacity greater than 7 meq/100 g. The soil should not have been treated with fertilizers or pesticides within the last 24 months.
- **Test Substance Application:** The test substance is mixed with the soil. For water-insoluble substances, a carrier like acetone or gum arabic can be used.
- **Incubation:** Soil samples are incubated in the dark at approximately 22°C.
- **Endpoints Measured:**
  - On days 5 and 28, samples are analyzed for ammonia (NH<sub>3</sub>) and nitrate (NO<sub>3</sub>) content to assess ammonification and nitrification.
  - On the same days, carbon dioxide (CO<sub>2</sub>) efflux is measured as an indicator of microbial respiration.
- **Controls:** Untreated soil samples are used as controls.
- **Data Analysis:** The measured endpoints in the treated samples are compared to the controls to determine the effect of the test substance.

*Experimental Workflow for Soil Microbial Toxicity Testing.*

## Effects on Aquatic Organisms

Due to its high water solubility, **glufosinate-ammonium** can contaminate aquatic environments through runoff and leaching, posing a risk to aquatic life.[6]

### 2.1. Quantitative Data

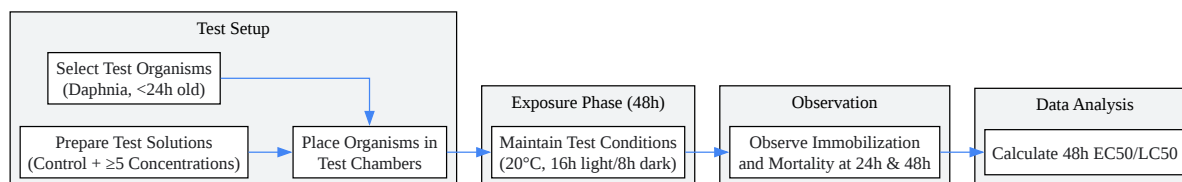
Organism	Endpoint	Value	Exposure Duration	Reference
Fish				
Marine Medaka (Oryzias dancena)	LC50	8.76 mg/L	96 hours	[7]
Fathead Minnow (Pimephales promelas)	LC50	421,000 µg ae/L	-	[8]
Aquatic Invertebrates				
Freshwater Snail (Biomphalaria glabrata) - Adult	LC50	3.77 mg/L	96 hours	[6]
Freshwater Snail (Biomphalaria glabrata) - Embryo	LC50	0.01576 mg/L	96 hours	[6]
Giant Freshwater Prawn (Macrobrachium rosenbergii)	-	Increased mortality in a time and concentration-dependent manner.	24, 48, 72, 96 hours	[9]

## 2.2. Experimental Protocol: Aquatic Invertebrate Acute Toxicity Test (Freshwater Daphnids - based on EPA Draft Guideline)

This test is designed to determine the acute toxicity of a substance to freshwater daphnids.

- Test Organism: *Daphnia magna* or *Daphnia pulex*, first instar (less than 24 hours old).

- Test Chambers: Glass vessels. To minimize absorption of the test substance, as little silicone adhesive as possible should be in contact with the water.
- Test Conditions:
  - Temperature:  $20 \pm 2^{\circ}\text{C}$ .
  - Photoperiod: 16 hours light, 8 hours dark.
  - Test Duration: 48 hours.
- Test Concentrations: A control and at least five concentrations of the test substance in a geometric series.
- Procedure:
  - Daphnids are exposed to the test concentrations.
  - Observations for immobilization and mortality are made at 24 and 48 hours.
- Endpoint: The primary endpoint is the 48-hour EC50 (median effective concentration) for immobilization. The LC50 (median lethal concentration) may also be determined.



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*Workflow for Aquatic Invertebrate Acute Toxicity Testing.*

## Effects on Terrestrial Invertebrates (Insects)

Pollinators and other beneficial insects can be exposed to **glufosinate-ammonium** through direct contact with spray or by foraging on treated plants.

### 3.1. Quantitative Data

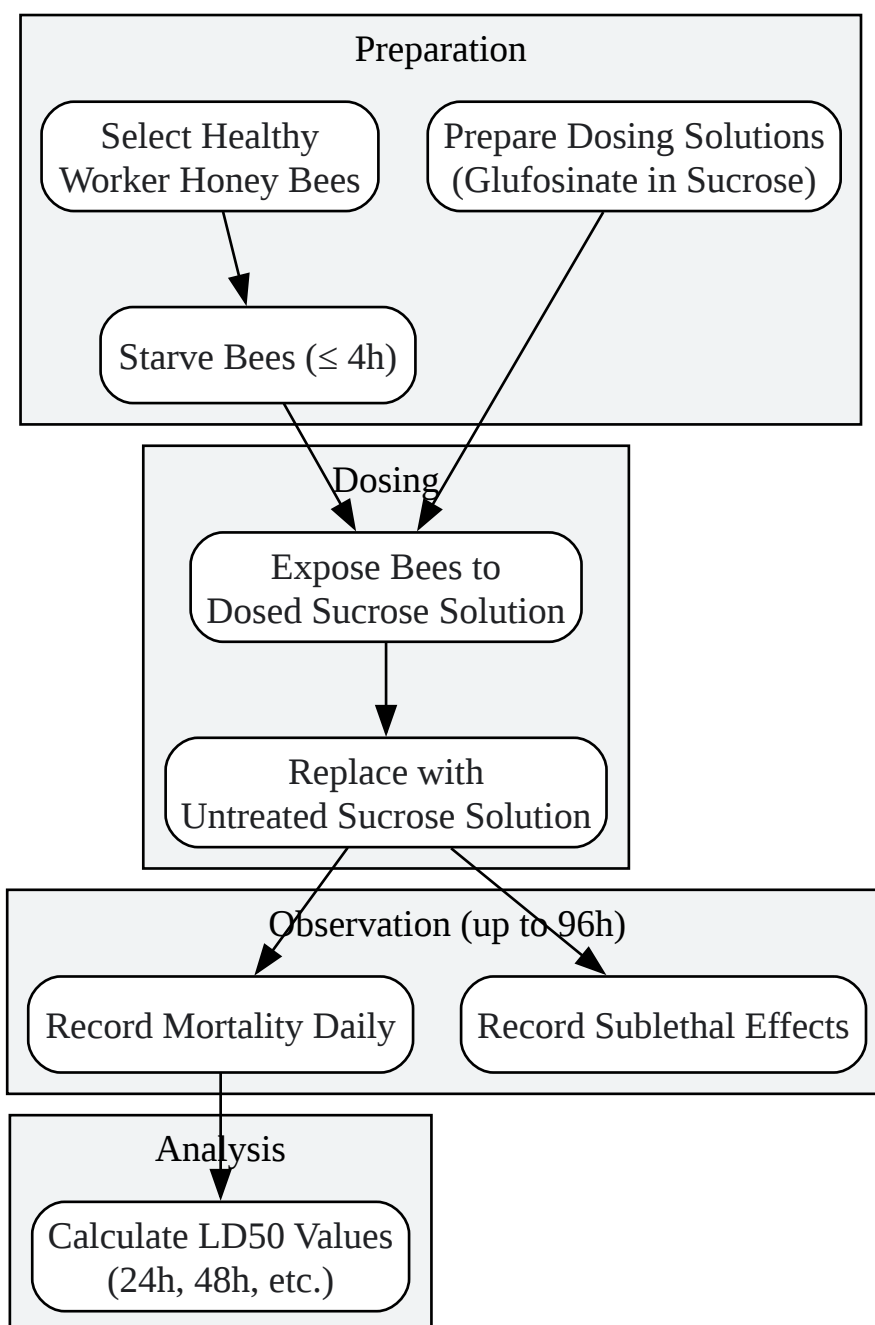
Organism	Endpoint	Value	Route of Exposure	Reference
Honey Bee ( <i>Apis mellifera</i> )	Acute LD50	600 µ g/bee	Oral	<a href="#">[10]</a>
Acute LD50	> 345 µ g/bee	Contact	<a href="#">[10]</a>	
Solitary Bee ( <i>Osmia excavata</i> )	Survival	25.00–57.50% reduction	Oral (15-day exposure to 5-50 mg/L)	<a href="#">[11]</a>
Food Intake	24.95–49.95% reduction	Oral (15-day exposure to 5-50 mg/L)	<a href="#">[11]</a>	

### 3.2. Experimental Protocol: Honey Bee Acute Oral Toxicity Test (based on OECD Guideline 213)

This laboratory test assesses the acute oral toxicity of a chemical to adult worker honey bees. [\[12\]](#)

- Test Organism: Young adult worker honey bees (*Apis mellifera*) from a healthy, queen-right colony.
- Test Substance Preparation: The test substance is dissolved or suspended in a 50% (w/v) sucrose solution.
- Dosing:
  - A minimum of three replicate groups of 10 bees each are used for each test concentration. [\[13\]](#)
  - Bees are exposed to at least five doses in a geometric series. [\[12\]](#)

- A control group receives only the sucrose solution.
- A toxic standard (e.g., dimethoate) is included to validate the test system.[\[12\]](#)
- Procedure:
  - Bees are starved for up to 4 hours before being provided with the dosed sucrose solution.
  - After the dosing period (typically a few hours), the treated food is replaced with an untreated 50% sucrose solution.
- Observations: Mortality is recorded daily for at least 48 hours. The test may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[\[12\]](#)[\[13\]](#) Sublethal effects (e.g., behavioral changes) are also recorded.[\[13\]](#)
- Endpoint: The LD50 (median lethal dose) is calculated at 24 and 48 hours (and 72/96 hours if extended).[\[12\]](#)



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*Honey Bee Acute Oral Toxicity Test Workflow.*

## Effects on Mammals

Mammalian toxicity studies are crucial for assessing the potential risks to wildlife and humans.



## 4.1. Quantitative Data

Species	Study Type	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Effects at LOAEL	Reference
Rat	Chronic Toxicity	2	-	-	<a href="#">[14]</a>
Dog	Chronic Toxicity	5	-	-	<a href="#">[14]</a>
Rabbit	Developmental Toxicity (Maternal)	6.3	20	Clinical signs, weight loss, abortions, increased kidney weight.	<a href="#">[15]</a>
Rabbit	Developmental Toxicity (Developmental)	6.3	20	Increased number of dead fetuses.	<a href="#">[15]</a>
Rat	Subchronic Dermal	100	300	Aggressive behavior, piloerection, high startle response.	<a href="#">[16]</a>
Dog	Subchronic/Chronic Oral	1.5	5	Clinical signs suggestive of neurotoxicity.	<a href="#">[16]</a>

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

4.2. Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period.

- Test Animal: Typically rats, young, healthy, and from a common laboratory strain.
- Administration of Test Substance: The test substance is administered orally by gavage or in the diet/drinking water, daily for 28 days.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.
- Observations:
  - Daily: Clinical observations for signs of toxicity.
  - Weekly: Detailed clinical examination, body weight, and food/water consumption.
  - At Termination (Day 29): Hematology, clinical biochemistry, and gross necropsy.
- Histopathology: Full histopathology is performed on the high-dose and control groups. Any organs showing effects in the high-dose group are then examined in the lower-dose groups.
- Endpoint: Determination of the NOAEL.

## Mechanism of Action and Signaling Pathways

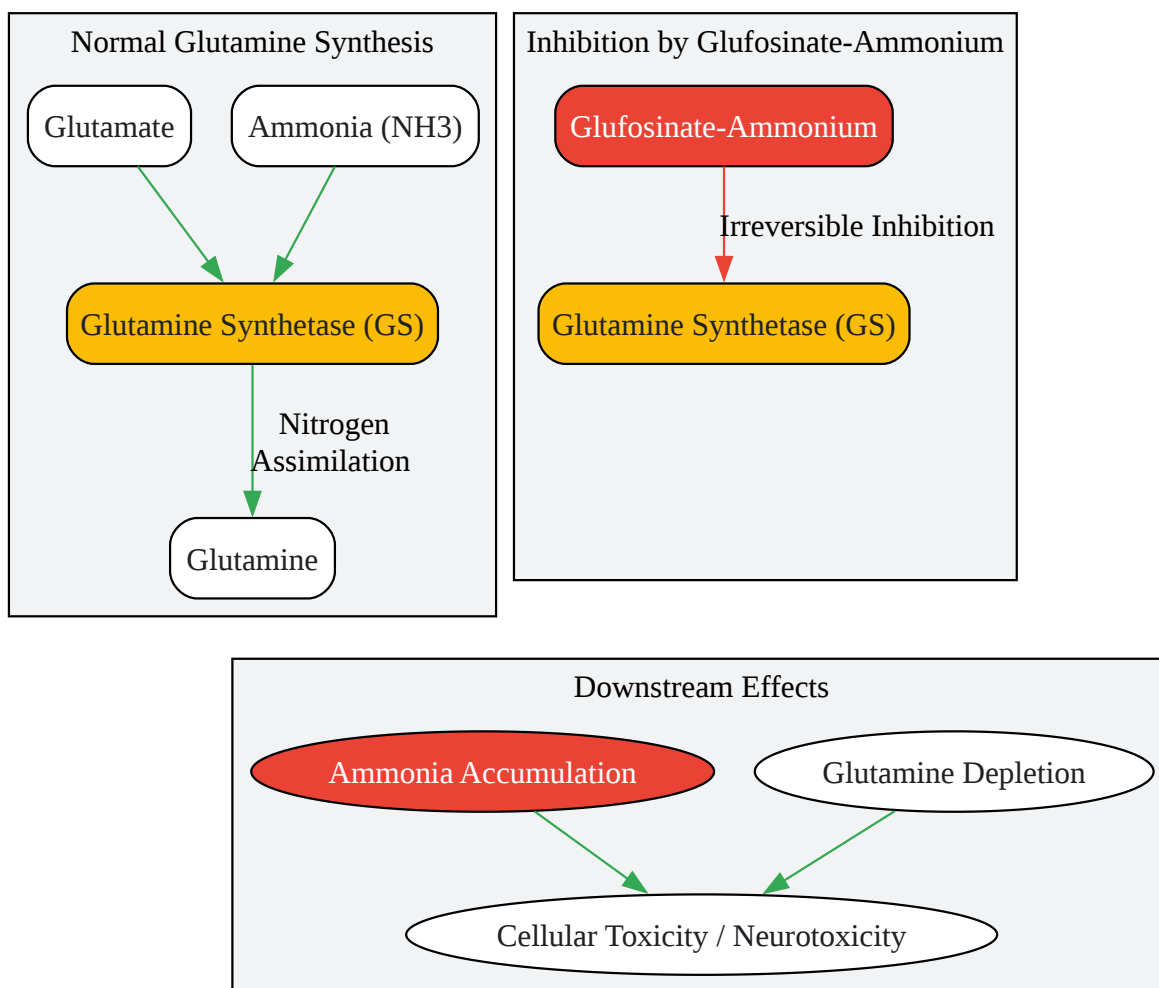
The primary mechanism of action of **glufosinate-ammonium** is the inhibition of glutamine synthetase (GS).[2] This enzyme plays a critical role in nitrogen assimilation and ammonia detoxification in both plants and animals.

Inhibition of Glutamine Synthetase:

- Glutamate is normally converted to glutamine by GS, incorporating ammonia in the process.
- Glufosinate, an analog of glutamate, binds to the active site of GS.
- This binding is essentially irreversible, leading to the inactivation of the enzyme.

- The blockage of this pathway results in the rapid accumulation of ammonia to toxic levels.
- It also leads to the depletion of glutamine, a key metabolite for many cellular processes.

In plants, this disruption of nitrogen metabolism and ammonia buildup leads to the inhibition of photosynthesis and ultimately cell death.<sup>[17]</sup> In animals, elevated ammonia levels can lead to neurotoxicity. The inhibition of GS can disrupt the glutamate-glutamine cycle in the brain, affecting neurotransmitter balance.



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